(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers) (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18556977
InChI: InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1
SMILES:
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)

CAS No.:

Cat. No.: VC18556977

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers) -

Specification

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
IUPAC Name ethyl (1S,5R,6S)-5-pentan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Standard InChI InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1
Standard InChI Key QAJAEZLNKJNVLK-PLKNYFGKSA-N
Isomeric SMILES CCCC(C)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC
Canonical SMILES CCCC(C)OC1C=C(CC2C1O2)C(=O)OCC

Introduction

Structural and Stereochemical Characteristics

The molecular framework of this compound is defined by a 7-oxabicyclo[4.1.0]hept-3-ene core, a bridged bicyclic system incorporating an oxygen atom within the ring structure. The stereochemistry at positions 1, 5, and 6 is specified as (1S,5R,6S), which confers distinct spatial arrangements critical to its reactivity and interaction with biological targets . The ethyl ester moiety at position 3 and the 1-n-propylethoxy group at position 5 further modulate its physicochemical properties.

Molecular Formula and Stereochemical Nuances

The compound’s molecular formula is C₁₄H₂₂O₄, with a molecular weight of 254.32 g/mol . Its stereoisomeric mixture arises from variations in configuration at one or more chiral centers, leading to diastereomers with distinct physical and chemical behaviors. For instance, the (1R,5R,6R)-configured diastereomer (CAS 1266663-89-1) exhibits a different spatial orientation compared to the (1S,5R,6S) variant, underscoring the importance of stereochemical control during synthesis .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number2714884-77-0
Molecular FormulaC₁₄H₂₂O₄
Molecular Weight254.32 g/mol
Purity98%
Storage Conditions-20°C
SMILES NotationCCCC(C)O[C@@H]1C=C(C[C@@H]2O[C@H]12)C(=O)OCC

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of oseltamivir phosphate, a neuraminidase inhibitor used to treat influenza infections . The bicyclic structure mimics the transition state of sialic acid cleavage, enabling targeted inhibition of viral replication.

Role in Oseltamivir Production

  • Functional Group Compatibility: The ethyl ester and ether groups provide handles for subsequent phosphorylation and amine substitution reactions .

  • Stereochemical Alignment: The (1S,5R,6S) configuration aligns with the bioactive conformation of oseltamivir, underscoring the necessity of stereochemical fidelity .

Comparative Analysis of Diastereomers

The (1S,5R,6S) and (1R,5R,6R) diastereomers exhibit distinct physicochemical profiles. For example, the (1R,5R,6R) variant (CAS 1266663-89-1) demonstrates a marginally higher polarity, influencing its chromatographic behavior and solubility . Such differences underscore the importance of analytical methods like chiral HPLC for quality control in pharmaceutical synthesis.

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